molecular formula C9H11F2NO B3169505 2-(2,2-Difluoroethoxy)-5-methylaniline CAS No. 937603-00-4

2-(2,2-Difluoroethoxy)-5-methylaniline

Cat. No. B3169505
CAS RN: 937603-00-4
M. Wt: 187.19 g/mol
InChI Key: SWGSPWSEXUKXSO-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)-5-methylaniline” is a compound that contains an aniline group, which is an amino group attached to a phenyl group, a methoxy group, and a difluoroethoxy group. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the aniline, methoxy, and difluoroethoxy groups. These groups could potentially participate in various intermolecular interactions, influencing the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aniline group could potentially participate in various organic reactions, such as electrophilic aromatic substitution. The difluoroethoxy group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the difluoroethoxy group could potentially influence the compound’s polarity, boiling point, and solubility .

Scientific Research Applications

  • Synthesis and Characterization :

    • Topçu, S., et al. (2021) studied the synthesis of novel compounds, including those related to 2-(2,2-Difluoroethoxy)-5-methylaniline, and evaluated their antioxidant activities. These compounds exhibited good antioxidant activities and lipid peroxidation inhibition (Topçu, Ozen, Bal, & Taş, 2021).
    • Malinauskas, A., & Holze, R. (1996) investigated the electrocatalytic properties of polymer films derived from derivatives of methylaniline, which could include compounds similar to this compound (Malinauskas & Holze, 1996).
  • Medical and Biological Applications :

    • Cui, M., et al. (2012) synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives, related to this compound, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).
  • Environmental Applications :

    • Bundy, J., et al. (2002) used high-resolution 1H nuclear magnetic resonance spectroscopy to study the effects of toxic insult on earthworms, involving compounds such as 2-fluoro-4-methylaniline, which is structurally related to this compound. This study identified new endogenous biomarkers of xenobiotic toxicity (Bundy et al., 2002).
  • Chemical and Physical Properties Analysis :

    • Karabacak, M., et al. (2008) conducted a study on 2-chloro-5-methylaniline, a compound structurally similar to this compound, to understand its vibrational spectra and structural characteristics (Karabacak, Karagöz, & Kurt, 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its intended applications. For example, if it’s being studied for potential use as a pharmaceutical, future research might focus on understanding its biological activity, optimizing its properties, and assessing its safety and efficacy .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6-2-3-8(7(12)4-6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSPWSEXUKXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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